cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2
Description
Systematic Nomenclature
The compound is systematically named cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 , reflecting its core pyrimidinedione structure, fluorine substitution, oxathiolane ring, and isotopic labeling. The "cis" designation specifies the stereochemical arrangement of substituents on the oxathiolane ring, where the hydroxymethyl group and pyrimidinedione moiety adopt a cis configuration relative to the ring’s sulfur atom.
Molecular Formula and Isotopic Composition
The molecular formula of the unlabelled parent compound is C8H9FN2O4S , with a molecular weight of 248.23 g/mol. The isotopically labeled variant incorporates 13C at a specific carbon position and 15N2 at two nitrogen sites, altering the molecular formula to C8H9FN2O4S13C15N2 and increasing the molecular weight to 252.23 g/mol.
| Parameter | Unlabelled Analog | Isotopically Labeled Variant |
|---|---|---|
| Molecular Formula | C8H9FN2O4S | C8H9FN2O4S13C15N2 |
| Molecular Weight (g/mol) | 248.23 | 252.23 |
Properties
IUPAC Name |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1/i8+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGYOPLNKQJQFM-WHTUVWIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=O)[15NH][13C]2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675906 | |
| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217728-33-0 | |
| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
¹³C Incorporation at the Hydroxymethyl Position
The hydroxymethyl group (C2 of the oxathiolane) is labeled using ¹³C-thioglycolic acid in the esterification step with l-menthol (Figure 1). This reaction, conducted in toluene with catalytic DMAP, achieves >98% yield of the menthyl thioglycolate ester. The ¹³C label remains intact during sulfenyl chloride formation and cyclization with vinyl acetate, producing the labeled oxathiolane intermediate.
¹⁵N₂ Labeling in the Pyrimidinedione Moiety
The ¹⁵N₂ isotope is introduced via 5-fluoro-¹⁵N₂-cytosine , synthesized separately through amination of 5-fluorouracil using ¹⁵NH₃. Condensation of the labeled cytosine with the oxathiolane intermediate occurs under Lewis acid-free conditions to prevent racemization. This step, optimized in EP2542551B1, uses toluene for azeotropic water removal, achieving >99% coupling efficiency.
Key Synthetic Routes
Chiral Auxiliary-Mediated Synthesis
Route 1 (Adapted from ACS Organic Process Research & Development):
-
Esterification : l-Menthol reacts with ¹³C-thioglycolic acid in toluene to form menthyl ¹³C-thioglycolate (98% yield).
-
Sulfenyl Chloride Formation : Treatment with SO₂Cl₂ yields the sulfenyl chloride intermediate.
-
Cyclization : Reaction with vinyl acetate at −20°C forms the ¹³C-labeled oxathiolane ring.
-
Coupling : Condensation with 5-fluoro-¹⁵N₂-cytosine in acetonitrile/water (70°C) affords the cis-nucleoside.
-
Oxathiolane Intermediate : Pre-formed ¹³C-labeled oxathiolane is coupled with ¹⁵N₂-cytosine in toluene under reflux.
-
Salt Formation : Isolation as the oxalate salt (86% yield) ensures stereochemical purity.
-
Reduction : Sodium borohydride reduces the ester to the hydroxymethyl group, yielding the final compound.
Resolution of cis/trans Isomers
Despite stereoselective synthesis, minor trans-isomers require removal. The patented acidic fractional crystallization method (US6600044B2) separates cis/trans mixtures as their hydrochloride salts. For the labeled compound, this step achieves >99.5% cis-purity by exploiting differential solubility of the diastereomeric salts in methanol/water. Trans-isomers are recycled via anomerization using trimethylsilyl triflate, converting them back to the cis-form.
Purification and Analytical Validation
Final purification involves:
-
Crystallization : From hexanes/ethyl acetate to remove residual menthol.
-
Chromatography : Preparative HPLC with a chiral stationary phase (CSP) verifies isotopic and enantiomeric purity.
Analytical Data :
| Parameter | Method | Result |
|---|---|---|
| Isotopic Purity (¹³C) | LC-MS | 99.2% |
| Isotopic Purity (¹⁵N₂) | HRMS | 98.8% |
| Enantiomeric Excess | Chiral HPLC | >99.5% cis |
| Chemical Purity | NMR | 99.7% |
Scalability and Industrial Feasibility
The l-menthol route (Route 1) is preferred for large-scale production due to:
Chemical Reactions Analysis
Types of Reactions
cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxathiolan ring or the pyrimidinedione moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the fluorine atom can introduce various functional groups.
Scientific Research Applications
Inhibition of Hepatitis B Virus
Research indicates that cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione exhibits potent antiviral activity against the hepatitis B virus (HBV). In vitro studies demonstrated that this compound can inhibit HBV replication in primary human hepatocytes with an IC50 of less than 20 nM. The mechanism involves the conversion of the compound to its active triphosphate form within the cells, which subsequently interferes with viral replication processes .
Anti-HIV Activity
The compound also shows promise as an anti-HIV agent. It acts by mimicking the natural nucleosides and integrating into the viral DNA during reverse transcription. Studies have shown that it can effectively reduce HIV replication in various cellular models .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione suggests favorable absorption and distribution characteristics. Its metabolic pathways involve hepatic conversion to active metabolites which exhibit enhanced antiviral effects. Toxicological assessments indicate a relatively safe profile at therapeutic doses; however, further studies are required to fully understand its long-term safety and potential side effects .
Case Studies
Mechanism of Action
The mechanism of action of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 involves its interaction with specific molecular targets. The compound is believed to mimic natural nucleosides, allowing it to interfere with viral replication processes. This interaction typically involves the incorporation of the compound into viral DNA or RNA, leading to chain termination and inhibition of viral replication.
Comparison with Similar Compounds
Antiviral Mechanism vs. Emtricitabine
While both compounds share the oxathiolane scaffold, Emtricitabine incorporates a cytosine base with an amino group (NH2) at position 4, enabling incorporation into viral DNA and chain termination . Isotopic labeling further distinguishes its role in metabolic pathway elucidation rather than direct therapeutic use .
Sugar Moiety vs. FMAU
FMAU’s arabinofuranose sugar confers distinct pharmacokinetic properties, including enhanced uptake in cancer cells for imaging applications . The oxathiolane ring in the target compound improves metabolic stability compared to deoxyribose analogs, as seen in Lamivudine .
Isotopic Labeling and Analytical Utility
The 13C and 15N2 labels in the target compound provide unmatched specificity in quantitative LC-MS/MS assays, reducing interference from endogenous metabolites. This contrasts with non-labeled analogs like Emtricitabine, which require external calibration .
Biological Activity
The compound cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 , commonly referred to as 524W91, is a nucleoside analog with significant antiviral properties. This article explores its biological activity, particularly against hepatitis B virus (HBV) and human immunodeficiency virus (HIV), supported by various studies and research findings.
- Molecular Formula: C8H9F2N2O4S
- Molecular Weight: 248.23 g/mol
- CAS Number: 145986-11-4
524W91 exhibits its antiviral effects primarily through its conversion to the active 5'-triphosphate form within host cells. This active form inhibits viral replication by interfering with the viral polymerase activity essential for HBV and HIV replication.
Biological Activity Against Hepatitis B Virus (HBV)
Research has demonstrated that 524W91 effectively inhibits HBV replication in primary human hepatocytes. Key findings include:
- Inhibition Concentration: The compound shows a significant reduction in HBV replication at concentrations as low as 20 nM.
- Timing of Administration: It is effective when administered pre-infection, at the time of infection, or post-infection, indicating its potential as a preventive and therapeutic agent.
Table 1: Summary of HBV Inhibition Studies
| Study Reference | IC50 (nM) | Administration Timing | Cell Type |
|---|---|---|---|
| <20 | Pre/Post/Infection | Primary Human Hepatocytes | |
| Not specified | Not specified | Not specified |
Biological Activity Against Human Immunodeficiency Virus (HIV)
In addition to its anti-HBV properties, cis 5-Fluoro has also shown potential against HIV:
- Mechanism: Similar to its action against HBV, it inhibits the reverse transcriptase enzyme necessary for HIV replication.
Case Studies
Several studies have evaluated the efficacy and safety of 524W91:
- Study on Hepatitis B Virus:
- Conducted by Chinazi et al. (1992), this study reported that the compound was anabolized to its active form in human liver cells and effectively inhibited HBV replication.
- Metabolic Pathways:
- Jeong et al. (1993) explored the intracellular metabolism of both (-) and (+) forms of the compound, confirming that the (-)-isomer is primarily responsible for antiviral activity through its conversion to the active nucleotide.
Table 2: Key Case Studies on cis 5-Fluoro
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Anti-HBV | Effective inhibition at <20 nM | |
| Metabolism | Active form mediates antiviral activity | |
| Anti-HIV | Inhibition of reverse transcriptase |
Pharmacokinetics and Safety Profile
The pharmacokinetics of cis 5-Fluoro indicate rapid absorption and metabolism in liver cells. However, detailed safety profiles are still under investigation to determine long-term effects and potential toxicity.
Q & A
How can researchers optimize the synthetic yield of this isotopically labeled compound while preserving isotopic integrity?
Methodological Answer:
Synthesis optimization requires balancing reaction efficiency with isotopic stability. Key steps include:
- Solvent Selection: Use anhydrous solvents (e.g., acetonitrile or ethanol) to minimize isotopic exchange with protic impurities .
- Catalytic Systems: Employ mild catalysts (e.g., potassium carbonate) to avoid side reactions, as seen in pyridazinone syntheses .
- Isotopic Monitoring: Use high-resolution mass spectrometry (HRMS) to track 13C and 15N2 incorporation. For example, HRMS data from fluorinated pyrimidines show isotopic purity >98% when reaction times are minimized .
- Purification: Recrystallization from ethanol or chromatography (silica gel, petroleum ether/ethyl acetate) ensures purity without isotopic dilution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
